molecular formula C14H11ClO4S B13031890 Benzyl4-(chlorosulfonyl)benzoate

Benzyl4-(chlorosulfonyl)benzoate

Cat. No.: B13031890
M. Wt: 310.8 g/mol
InChI Key: SNHZVLCTLMSLKW-UHFFFAOYSA-N
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Description

Benzyl 4-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula C14H11ClO4S and a molecular weight of 310.76 g/mol . It is characterized by the presence of a benzyl ester group and a chlorosulfonyl functional group attached to a benzoate core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of Benzyl 4-(chlorosulfonyl)benzoate typically involves the reaction of 4-(chlorosulfonyl)benzoic acid with benzyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Benzyl 4-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 4-(chlorosulfonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Medicine: It may serve as a precursor in the synthesis of drugs with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 4-(chlorosulfonyl)benzoate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with different nucleophiles, resulting in the modification of the compound’s structure and properties .

Comparison with Similar Compounds

Benzyl 4-(chlorosulfonyl)benzoate can be compared with other similar compounds, such as:

The uniqueness of Benzyl 4-(chlorosulfonyl)benzoate lies in its combination of a benzyl ester and a chlorosulfonyl group, which imparts specific reactivity and applications in various fields.

Properties

Molecular Formula

C14H11ClO4S

Molecular Weight

310.8 g/mol

IUPAC Name

benzyl 4-chlorosulfonylbenzoate

InChI

InChI=1S/C14H11ClO4S/c15-20(17,18)13-8-6-12(7-9-13)14(16)19-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

SNHZVLCTLMSLKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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